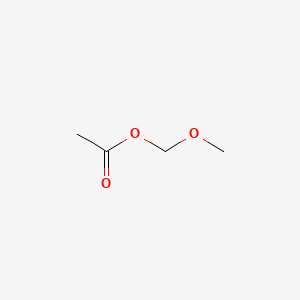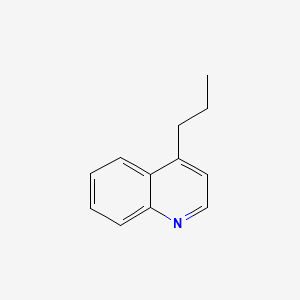![molecular formula C15H24 B1615356 2,2,8-trimethyltricyclo[6.2.2.01,6]dodec-5-ene CAS No. 32391-44-9](/img/structure/B1615356.png)
2,2,8-trimethyltricyclo[6.2.2.01,6]dodec-5-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,8-trimethyltricyclo[6.2.2.01,6]dodec-5-ene is an organic compound with the molecular formula C15H24 and a molecular weight of 204.3511 g/mol . This compound is known for its unique structure, which includes a naphthalene core with additional ethano and hexahydro groups, making it a subject of interest in various scientific fields.
Méthodes De Préparation
The synthesis of 2,2,8-trimethyltricyclo[6.2.2.01,6]dodec-5-ene can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods often utilize catalytic hydrogenation and cyclization reactions to achieve high yields and purity .
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of fully saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, with common reagents including halogens and nitrating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2,2,8-trimethyltricyclo[6.2.2.01,6]dodec-5-ene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to interact with cellular membranes and proteins, leading to changes in cellular functions. The exact molecular targets and pathways can vary depending on the specific application and derivative used .
Comparaison Avec Des Composés Similaires
When compared to similar compounds such as 2H-2,4a-Methanonaphthalene, 1,3,4,5,6,7-hexahydro-1,1,5,5-tetramethyl-, 2,2,8-trimethyltricyclo[6.2.2.01,6]dodec-5-ene stands out due to its unique structural features and reactivity. Similar compounds include:
- 2H-2,4a-Methanonaphthalene, 1,3,4,5,6,7-hexahydro-1,1,5,5-tetramethyl-
- 2,3A-ethanoindan, 3a,4,5,6-tetrahydro-1,1,4,4-tetramethyl-
- trans-Isolongifolanone .
These compounds share structural similarities but differ in their specific functional groups and reactivity, making each unique in its applications and properties.
Propriétés
Numéro CAS |
32391-44-9 |
|---|---|
Formule moléculaire |
C15H24 |
Poids moléculaire |
204.35 g/mol |
Nom IUPAC |
2,2,8-trimethyltricyclo[6.2.2.01,6]dodec-5-ene |
InChI |
InChI=1S/C15H24/c1-13(2)6-4-5-12-11-14(3)7-9-15(12,13)10-8-14/h5H,4,6-11H2,1-3H3 |
Clé InChI |
UMLOXPMLISZBGS-UHFFFAOYSA-N |
SMILES |
CC1(CCC=C2C13CCC(C2)(CC3)C)C |
SMILES canonique |
CC1(CCC=C2C13CCC(C2)(CC3)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![9,10-Anthracenedione, 1,4-bis[[4-(1,1-dimethylethyl)phenyl]amino]-5,8-dihydroxy-](/img/structure/B1615277.png)







![ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate](/img/structure/B1615292.png)
![4,5-Dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline](/img/structure/B1615295.png)

